molecular formula C12H14BrF3O2 B14062580 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethoxy)benzene

Cat. No.: B14062580
M. Wt: 327.14 g/mol
InChI Key: NIMPXCZPJPRVFJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, ethoxy, and trifluoromethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of ethoxy and trifluoromethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated systems and advanced purification techniques is common to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethoxy)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethoxy)benzene exerts its effects involves interactions with various molecular targets. The bromine, ethoxy, and trifluoromethoxy groups can participate in different types of chemical interactions, influencing the compound’s reactivity and behavior in different environments. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
  • 1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

Comparison: Compared to these similar compounds, 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethoxy)benzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and potential applications. The trifluoromethoxy group also adds to its distinct properties, making it a valuable compound for specific research and industrial purposes.

Properties

Molecular Formula

C12H14BrF3O2

Molecular Weight

327.14 g/mol

IUPAC Name

2-(3-bromopropyl)-1-ethoxy-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14BrF3O2/c1-2-17-11-6-5-10(18-12(14,15)16)8-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

NIMPXCZPJPRVFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OC(F)(F)F)CCCBr

Origin of Product

United States

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